molecular formula C19H16FNO4 B2979462 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1428347-79-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2979462
CAS RN: 1428347-79-8
M. Wt: 341.338
InChI Key: BJVMBWCNENVWHE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide, also known as BDD-FNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is primarily through its interaction with GABA receptors. N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide binds to the benzodioxole site on GABA receptors and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This increase in GABA activity results in a decrease in neuronal excitability and anxiolytic effects. In cancer cells, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide induces apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been found to reduce anxiety and increase locomotor activity. N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been found to have limited bioavailability and poor solubility, which may limit its effectiveness in vivo.

Advantages and Limitations for Lab Experiments

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its ability to modulate GABA receptors and inhibit the growth of cancer cells. However, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has limitations, including its limited bioavailability and poor solubility, which may make it difficult to use in vivo.

Future Directions

There are several future directions for the study of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide. One direction is the development of new analogs with improved bioavailability and solubility. Another direction is the investigation of the potential use of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide in the treatment of other neurological disorders, such as epilepsy. Finally, the potential use of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide as a lead compound for the development of new drugs targeting cancer cells should be explored further.
Conclusion:
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide in various fields.

Synthesis Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves several steps. The first step is the preparation of 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol, which is then reacted with 4-fluoroacetophenone in the presence of a base to obtain the intermediate product. This intermediate product is then treated with acetic anhydride to yield the final product, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and epilepsy. In cancer research, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been used as a lead compound for the development of new drugs targeting GABA receptors and cancer cells.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c20-15-5-3-14(4-6-15)11-19(22)21-9-1-2-10-23-16-7-8-17-18(12-16)25-13-24-17/h3-8,12H,9-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMBWCNENVWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

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